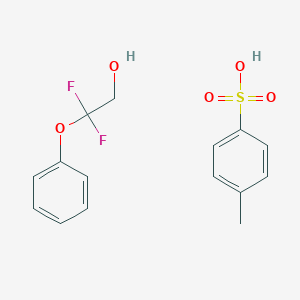![molecular formula C17H36SSi B14187160 tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane CAS No. 833460-58-5](/img/structure/B14187160.png)
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and a 1-(methylsulfanyl)dec-1-en-1-yl group attached to a silicon atom. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane typically involves the reaction of a suitable alkene with a silane reagent under specific conditions. One common method involves the hydrosilylation of 1-(methylsulfanyl)dec-1-ene with tert-butyl(dimethyl)silane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the dec-1-en-1-yl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The silicon atom can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new silicon-containing compounds.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The methylsulfanyl group can undergo oxidation and reduction reactions, while the double bond in the dec-1-en-1-yl group can participate in addition reactions.
Comparaison Avec Des Composés Similaires
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane can be compared with other organosilicon compounds such as:
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used in organic synthesis as protecting groups.
Phenylsilyl compounds: These compounds have a phenyl group attached to the silicon atom and are used in the synthesis of silicon-containing polymers.
Vinylsilyl compounds: These compounds have a vinyl group attached to the silicon atom and are used in the production of silicone rubbers and resins.
The uniqueness of this compound lies in its combination of a tert-butyl group, dimethyl groups, and a 1-(methylsulfanyl)dec-1-en-1-yl group, which imparts specific reactivity and properties that are valuable in various applications.
Propriétés
Numéro CAS |
833460-58-5 |
|---|---|
Formule moléculaire |
C17H36SSi |
Poids moléculaire |
300.6 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(1-methylsulfanyldec-1-enyl)silane |
InChI |
InChI=1S/C17H36SSi/c1-8-9-10-11-12-13-14-15-16(18-5)19(6,7)17(2,3)4/h15H,8-14H2,1-7H3 |
Clé InChI |
LVPADOCVUNMFIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=C([Si](C)(C)C(C)(C)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
![N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline](/img/structure/B14187085.png)
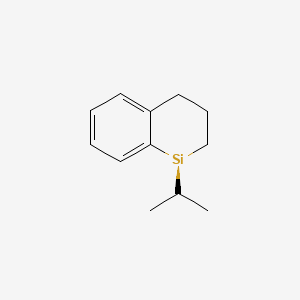
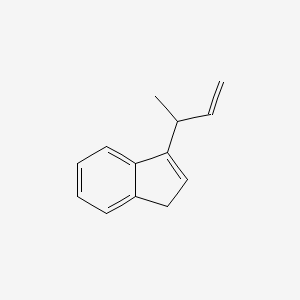
![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)
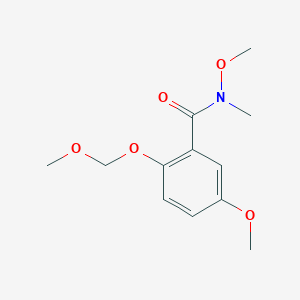
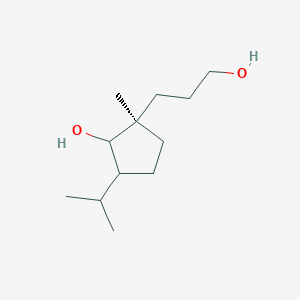
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
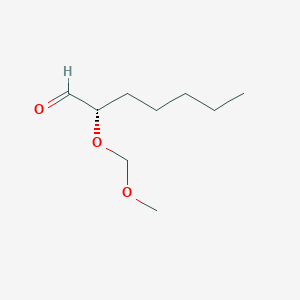
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)
